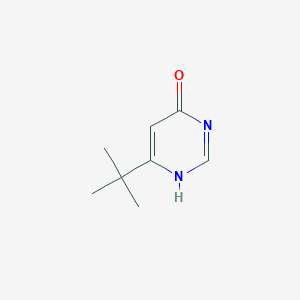
3-Hydroxy-1-methylpyridazin-6(1H)-one
Vue d'ensemble
Description
3-Hydroxy-1-methylpyridazin-6(1H)-one, also known as HMPA, is an organic compound belonging to the pyridazinone class of compounds. It is a colorless solid that is soluble in water and is used in various applications in the pharmaceutical and chemical industries. HMPA is used as a starting material for various synthetic processes, such as the synthesis of pharmaceuticals and other chemicals. It also has potential applications in the medical and biotechnology fields. HMPA has been studied extensively in the laboratory and is being used in a variety of research projects.
Applications De Recherche Scientifique
Enzyme Inhibition
- D-Amino Acid Oxidase Inhibition : 4-Hydroxypyridazin-3(2H)-one derivatives, including those related to 3-Hydroxy-1-methylpyridazin-6(1H)-one, have been identified as novel inhibitors of D-amino acid oxidase (DAAO), with high potency and cell permeability. These compounds, such as 3-hydroxy-pyridine-2(1H)-one, demonstrated significant inhibitory activity in both enzyme- and cell-based assays, making them relevant for studies involving N-methyl-d-aspartate receptor coagonists like d-serine (Hondo et al., 2013).
Corrosion Inhibition
- Copper Corrosion Inhibition : Compounds like 3-Hydroxy-1-methylpyridazin-6(1H)-one have been studied for their inhibitory effect on copper corrosion. Using density functional theory (DFT) calculations, certain pyridazine derivatives, including 3-Hydroxy-1-methylpyridazin-6(1H)-one, have demonstrated significant potential as corrosion inhibitors in nitric acid solutions (Zarrouk et al., 2012).
Antifibrotic and Antimetastatic Applications
- Pharmacokinetics and Antifibrotic Potential : Research has explored the pharmacokinetics and metabolism of certain derivatives related to 3-Hydroxy-1-methylpyridazin-6(1H)-one, showing potential as effective oral anti-fibrotic drugs. These derivatives have been studied in various animal models for their distribution and metabolism, providing insight into their therapeutic potential (Kim et al., 2008).
Synthesis and Structure Analysis
- Synthesis and Structural Analysis : The synthesis and structure of derivatives of 3-Hydroxy-1-methylpyridazin-6(1H)-one have been extensively studied. These derivatives have shown potential antiradical activity, with their structures confirmed through techniques like NMR spectroscopy and X-ray diffraction (Kulakov et al., 2018).
Agricultural Applications
- Phytotoxic Activity : Derivatives of 3-Hydroxy-1-methylpyridazin-6(1H)-one have been synthesized and tested for phytotoxic activity. These studies have provided insights into the potential use of these compounds in agricultural settings, particularly their effects on various plant species (Demuner et al., 2009).
Drug Solubility Improvement
- Improvement of Drug Solubility : Techniques like ultrasound-assisted irradiation have been used to improve the solubility of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound structurally similar to 3-Hydroxy-1-methylpyridazin-6(1H)-one. This research is significant in addressing solubility issues in drug-like compounds, enhancing their therapeutic potential (Machado et al., 2013).
Anticonvulsant and Antimicrobial Activities
- Anticonvulsant and Antimicrobial Evaluation : Research on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, related to 3-Hydroxy-1-methylpyridazin-6(1H)-one, has shown potential in anticonvulsant and antimicrobial activities. These studies contribute to the understanding of the therapeutic applications of these compounds (Aytemir et al., 2004).
Chemical Synthesis and Applications
- Chemical Synthesis and Biological Activities : The synthesis and evaluation of various compounds derived from or related to 3-Hydroxy-1-methylpyridazin-6(1H)-one have been a focus of research, revealing their biological and chemical properties. These studies range from exploring their synthesis methodologies to evaluating their potential biological activities (Youssef et al., 2012).
Propriétés
IUPAC Name |
2-methyl-1H-pyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-5(9)3-2-4(8)6-7/h2-3H,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAECOHJYXUJDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202741 | |
| Record name | 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-methylpyridazin-6(1H)-one | |
CAS RN |
5436-01-1 | |
| Record name | 1,2-Dihydro-1-methyl-3,6-pyridazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5436-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl maleic hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5436-01-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















